

# Mirtazapine-d3: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and experimental considerations for **Mirtazapine-d3**. The information is intended for professionals in research and drug development environments who are working with this deuterated isotopologue of Mirtazapine.

## **Chemical and Physical Properties**

**Mirtazapine-d3** is the deuterated form of Mirtazapine, an atypical tetracyclic antidepressant.[1] [2] The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical quantification.[3] Key physical and chemical properties are summarized below.



| Property            | Value                                                                                 |
|---------------------|---------------------------------------------------------------------------------------|
| Chemical Name       | 1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-<br>pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine |
| Synonyms            | Remeron-d3, Zispin-d3, Org 3770-d3, 6-<br>Azamianserin-d3                             |
| CAS Number          | 1216678-68-0                                                                          |
| Molecular Formula   | C17H16D3N3                                                                            |
| Molecular Weight    | 268.37 g/mol                                                                          |
| Appearance          | Solid                                                                                 |
| Solubility          | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml  |
| Storage Temperature | Store at -20°C                                                                        |

## **Hazard Identification and Safety Precautions**

**Mirtazapine-d3** is classified as harmful if swallowed and may cause respiratory irritation or drowsiness and dizziness. It is intended for research and development use only.

#### **GHS Hazard Statements:**

H302: Harmful if swallowed

H335: May cause respiratory irritation

H336: May cause drowsiness or dizziness

#### **Precautionary Statements:**

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

• P264: Wash thoroughly after handling.

• P270: Do not eat, drink or smoke when using this product.



- P271: Use only outdoors or in a well-ventilated area.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P330: Rinse mouth.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

## **Handling and Personal Protective Equipment (PPE)**

Proper handling procedures and personal protective equipment are crucial to minimize exposure and ensure safety in a laboratory setting.



| Aspect                 | Recommendation                                                                                                                                                                                                                                                                                                            |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Engineering Controls   | Use in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation at places where dust is formed.                                                                                                                                                                                |
| Eye/Face Protection    | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.                                                                                                                                                                                                                               |
| Skin Protection        | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.                                                                       |
| Body Protection        | Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.                                                                                                                      |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| General Hygiene        | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.                                                                                                                                                                                   |

# **Toxicological Information**



While specific toxicological data for **Mirtazapine-d3** is limited, the toxicological profile is expected to be similar to that of the parent compound, Mirtazapine.

| Endpoint                                           | Data for Mirtazapine                                                                                                                                                                                                                             |
|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Oral Toxicity                                | LD50 (oral, mice): 600-720 mg/kg. LD50 (oral, rat): 320-490 mg/kg.                                                                                                                                                                               |
| Human Toxicity                                     | Therapeutic serum concentrations of mirtazapine range from 0.02 to 0.1 mg/L. In a fatal case involving only mirtazapine, the postmortem blood concentration was 2.7 mg/L. Overdose is often associated with mild CNS depression and tachycardia. |
| Carcinogenicity                                    | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.                                                                                        |
| Reproductive Toxicity                              | No data available for Mirtazapine-d3. For Mirtazapine, it is suspected of damaging fertility or the unborn child.                                                                                                                                |
| Specific Target Organ Toxicity (Single Exposure)   | May cause respiratory irritation, drowsiness, or dizziness.                                                                                                                                                                                      |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.                                                                                                                                                                               |

## **Mechanism of Action and Signaling Pathway**

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine (NE) and serotonin (5-HT). Mirtazapine also acts as a potent antagonist at 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is thought to mediate the



antidepressant and anxiolytic effects while mitigating some of the side effects associated with non-selective serotonin receptor activation.



Click to download full resolution via product page

Mirtazapine's dual-action mechanism on noradrenergic and serotonergic systems.

# **Experimental Protocols**

The following provides a general methodology for the preparation of a **Mirtazapine-d3** stock solution and subsequent serial dilutions, a common procedure in analytical experiments such as HPLC or LC-MS for generating a calibration curve.

Objective: To prepare a primary stock solution of **Mirtazapine-d3** and a series of working standard solutions for analytical quantification.

Materials:



- Mirtazapine-d3 powder
- Analytical balance
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Calibrated micropipettes
- Appropriate solvent (e.g., Methanol, Acetonitrile, or as specified by the analytical method)
- Vortex mixer
- Ultrasonic bath

#### Procedure:

- Preparation of Primary Stock Solution (e.g., 1 mg/mL):
  - Accurately weigh approximately 10 mg of Mirtazapine-d3 powder using an analytical balance.
  - 2. Quantitatively transfer the powder to a 10 mL volumetric flask.
  - 3. Add a portion of the chosen solvent (e.g., ~5 mL of methanol) to the flask.
  - 4. Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
  - 5. Once dissolved, bring the solution to the final volume with the solvent.
  - 6. Cap the flask and invert it several times to ensure homogeneity. This is your primary stock solution.
- Preparation of Working Stock Solution (e.g., 100 μg/mL):
  - 1. Pipette 1 mL of the primary stock solution (1 mg/mL) into a 10 mL volumetric flask.
  - 2. Dilute to the mark with the solvent.



- 3. Cap and mix thoroughly. This is your working stock solution.
- Preparation of Calibration Curve Standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL):
  - Label a series of vials or tubes for each concentration.
  - 2. Perform serial dilutions from the working stock solution to achieve the desired concentrations for the calibration curve. For example, to prepare a 1000 ng/mL standard, you might dilute 10  $\mu$ L of the 100  $\mu$ g/mL working stock into a final volume of 1 mL with the appropriate matrix or solvent.
  - 3. Adjust volumes and dilution steps as necessary based on the required concentration range and the sensitivity of the analytical instrument.

#### Storage of Solutions:

• Stock solutions should be stored at -20°C in tightly sealed containers to prevent evaporation and degradation. When stored at -80°C, the stock solution may be stable for up to 6 months.





Click to download full resolution via product page

Workflow for the preparation of **Mirtazapine-d3** standard solutions for analysis.



### **First Aid Measures**

- After Inhalation: Supply fresh air. Consult a doctor in case of complaints.
- After Skin Contact: Generally, the product does not irritate the skin. In case of contact, immediately flush skin with soap and plenty of water.
- After Eye Contact: Rinse opened eye for several minutes under running water.
- After Swallowing: Immediately call a doctor or poison control center. Rinse mouth.

### **Fire-Fighting Measures**

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Special Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and other hazardous gases.
- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

### **Disposal Considerations**

Dispose of this material and its container to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Follow all federal, state, and local environmental regulations.

This technical guide is intended to provide a comprehensive overview of the safety and handling of **Mirtazapine-d3** for research purposes. It is essential to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information and to always adhere to good laboratory practices.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Interaction of the antidepressant mirtazapine with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Mirtazapine-d3: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602503#safety-data-sheet-and-handling-precautions-for-mirtazapine-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com